{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
Description
{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic organic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a propyl group at the 5-position and a hydroxymethyl group at the 1-position.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(5-propyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-2-3-9-4-10(5-9,8-12)7-11-6-9/h11-12H,2-8H2,1H3 |
InChI Key |
QBYUIBYCDYGOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CC(C1)(CNC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process is crucial for incorporating the azabicyclo structure into the final product.
Industrial Production Methods
While specific industrial production methods for {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol are not widely documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can undergo various chemical reactions, including:
Reduction: Commonly used in the synthesis process, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols or amines.
Scientific Research Applications
{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom within the azabicyclo structure plays a crucial role in these interactions, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs include derivatives of the 3-azabicyclo[3.1.1]heptane scaffold with variations in substituents. Below is a detailed comparison with the methoxy-substituted analog, {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol, which shares a similar bicyclic backbone but differs in substituent type and position.
Structural and Physicochemical Differences
Computational modeling suggests that the propyl variant may exhibit a larger CCS (collision cross-section) in ion mobility spectrometry due to increased molecular volume.
Predicted Reactivity and Stability
- Propyl Substituent : The alkyl chain may undergo oxidative metabolism (e.g., CYP450-mediated oxidation), whereas the methoxy group is more resistant to metabolic degradation but prone to demethylation.
- Hydroxymethyl Group : Both compounds share this functional group, which can participate in hydrogen bonding or serve as a site for derivatization (e.g., esterification).
Pharmacological Implications
The propyl group’s lipophilicity may enhance blood-brain barrier penetration compared to the methoxy analog, which could be advantageous in central nervous system-targeted therapies.
Biological Activity
{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a complex organic compound characterized by its unique bicyclic structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound possesses a bicyclic framework known as 3-azabicyclo[3.1.1]heptane, with a propyl group and a methanol moiety attached. The molecular formula is with a molecular weight of approximately 181.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.28 g/mol |
| CAS Number | [to be assigned] |
Synthesis
The synthesis of {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves multi-step organic reactions, including the cyclization of precursors followed by the introduction of the propyl and methanol groups. Common methods include:
- Formation of the Bicyclic Core : Cyclization reactions using suitable precursors.
- Alkylation : Introduction of the propyl group via nucleophilic substitution.
- Methanol Attachment : Final steps to incorporate the methanol moiety.
The biological activity of {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is believed to be mediated through its interaction with specific receptors and enzymes involved in various metabolic pathways. The bicyclic structure may enhance binding affinity to certain targets, while the propyl and methanol groups can facilitate hydrogen bonding and modulate receptor interactions.
In Vitro Studies
In vitro studies have demonstrated that {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exhibits significant inhibitory effects on monocarboxylate transporters (MCTs), which are crucial for lactate transport across cell membranes. This inhibition can lead to reduced lactate levels in cancer cells, enhancing tumor oxygenation and potentially leading to anti-tumor effects.
| Cell Line | Effect Observed |
|---|---|
| Breast Cancer | Inhibition of cell proliferation |
| Lung Cancer | Reduction in lactate production |
| Colorectal Cancer | Enhanced oxygenation |
In Vivo Studies
Animal studies have shown that {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is well-tolerated at therapeutic doses, with low toxicity levels reported. The compound's anti-tumor efficacy was confirmed through tumor growth inhibition in xenograft models.
Comparative Analysis
When compared to structurally similar compounds, {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol shows unique biological properties that enhance its potential therapeutic applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| {5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol | Methyl group instead of propyl | Different metabolic interactions |
| {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol | Cyclopropyl group | Potent MCT inhibitor with significant anti-tumor activity |
Case Studies
Recent studies have highlighted the potential of {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol in cancer therapy:
- Study on Breast Cancer : A study conducted on MCF7 breast cancer cells indicated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours.
- Lung Cancer Xenograft Model : In vivo testing showed a significant decrease in tumor size in mice treated with the compound compared to control groups.
Q & A
What are the established synthetic routes for {5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, and how do reaction conditions influence yield?
Basic: The compound can be synthesized via reduction of spirocyclic oxetanyl nitriles using agents like LiAlH₄ under controlled temperatures (−10°C to 25°C) and inert atmospheres. This method yields ~70–85% purity, requiring subsequent purification via column chromatography .
Advanced: Multi-step routes involve (1) constructing the azabicyclo core via intramolecular cyclization of amino-alcohol precursors and (2) introducing the propyl group via alkylation. Catalysts like Pd/C or Ru-based systems improve regioselectivity, while flow reactors enhance scalability .
How can researchers optimize purification strategies for this compound?
Basic: Flash column chromatography (silica gel, gradient elution with EtOAc/hexanes or MeOH/DCM) is standard. Analytical HPLC (C18 column, 5–10% MeOH in water) confirms purity >95% .
Advanced: Preparative SFC (supercritical fluid chromatography) with chiral stationary phases resolves enantiomeric impurities, critical for pharmacological studies. Solvent recycling systems reduce waste in large-scale purification .
What techniques are recommended for structural characterization?
Basic: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies key protons (e.g., methanol -OH at δ ~1.5–2.5 ppm) and bicyclic carbons. FT-IR confirms functional groups (O-H stretch at ~3350 cm⁻¹) .
Advanced: X-ray crystallography using SHELXL refines crystal structures, resolving stereochemistry. High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular formulae (e.g., [M+H]+ m/z calculated vs. observed) .
How should biological activity assays be designed for this compound?
Basic: Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays (IC₅₀ values). Cytotoxicity is assessed via MTT assays in cell lines (HEK-293, HepG2) .
Advanced: Use SPR (surface plasmon resonance) for real-time binding kinetics (kₐ/kₐ values). In vivo studies in rodent models evaluate pharmacokinetics (Cₘₐₓ, t₁/₂) and blood-brain barrier penetration .
How to resolve contradictions in reported biological data?
Example Contradiction: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH, temperature).
Methodology: (1) Replicate assays under standardized conditions; (2) Validate target engagement via CRISPR-KO cell lines; (3) Cross-validate with orthogonal techniques (e.g., ITC for binding thermodynamics) .
What safety protocols are critical during handling?
Basic: Use PPE (nitrile gloves, lab coat) and fume hoods. Avoid skin contact; wash with soap/water immediately. Store in airtight containers at −20°C .
Advanced: Monitor airborne exposure via OSHA/NIOSH guidelines (PEL: 200 ppm). For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste facilities .
How can synthetic scalability be improved for industrial collaboration?
Basic: Optimize batch reactions for higher concentrations (0.5–1.0 M) and catalyst recycling.
Advanced: Implement continuous flow reactors with in-line analytics (e.g., PAT tools) to maintain >90% yield at >1 kg/day throughput .
What computational methods predict the compound’s reactivity?
Basic: DFT calculations (B3LYP/6-31G*) model transition states for propyl group introduction.
Advanced: MD simulations (AMBER/CHARMM) predict binding poses in protein active sites, guiding SAR studies .
How does functionalization at the methanol group alter bioactivity?
Basic: Esterification (e.g., acetyl or benzoyl derivatives) enhances lipophilicity, improving membrane permeability.
Advanced: Click chemistry (CuAAC) introduces biotin tags for target identification via pull-down assays .
What analytical strategies validate batch-to-batch consistency?
Basic: GC-MS monitors volatile impurities; Karl Fischer titration quantifies water content.
Advanced: qNMR (quantitative ¹H NMR with internal standards like TMSP) ensures >98% purity. Chiral HPLC confirms enantiomeric excess (>99% ee) for stereospecific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
